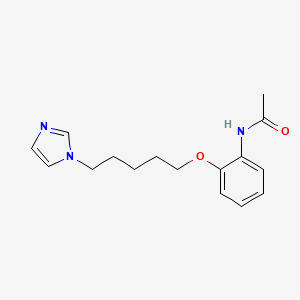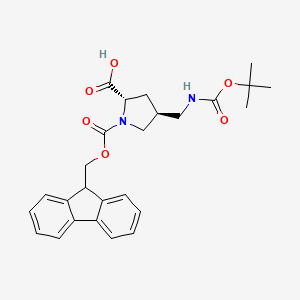
N,N'-(1,2,4-Thiadiazole-3,5-diyl)diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine in absolute ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
化学反应分析
Types of Reactions
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazole derivatives.
科学研究应用
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide has a wide range of scientific research applications:
作用机制
The mechanism of action of N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and fungal cells, leading to cell death . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound is similar in structure but contains additional thiol groups, which can enhance its reactivity and binding properties.
[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole Derivatives: These compounds have a triazole ring fused to the thiadiazole ring, which can alter their biological activity and chemical properties.
Uniqueness
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide is unique due to its specific acetamide functional groups, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
16151-45-4 |
|---|---|
分子式 |
C6H8N4O2S |
分子量 |
200.22 g/mol |
IUPAC 名称 |
N-(5-acetamido-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O2S/c1-3(11)7-5-9-6(13-10-5)8-4(2)12/h1-2H3,(H2,7,8,9,10,11,12) |
InChI 键 |
OBEQPYWCGXLWMW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NSC(=N1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)

![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)





![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B12931425.png)
